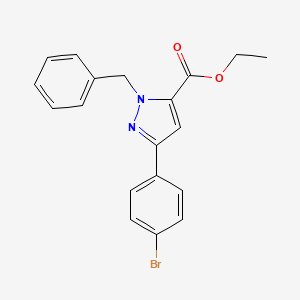

Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Beschreibung

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a benzyl group at the 1-position, a 4-bromophenyl substituent at the 3-position, and an ethyl ester moiety at the 5-position. The bromine atom on the 4-bromophenyl group introduces steric bulk and enhanced polarizability compared to lighter halogens like fluorine, which may influence reactivity, binding affinity, and crystallographic properties.

Eigenschaften

IUPAC Name |

ethyl 2-benzyl-5-(4-bromophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2/c1-2-24-19(23)18-12-17(15-8-10-16(20)11-9-15)21-22(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPNSALLNZWKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650184 | |

| Record name | Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-14-9 | |

| Record name | Ethyl 3-(4-bromophenyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes

Alkylation of Pyrazole Esters

The cornerstone of synthesizing ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is the N-alkylation of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Two distinct approaches dominate the literature:

Benzyl Chloride Alkylation (Method A)

In a reflux-based protocol, ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (0.02 mol) reacts with benzyl chloride (0.0024 mol) and potassium carbonate (0.02 mol) in acetonitrile at reflux for 5 hours. Post-reaction, solvent removal under reduced pressure and silica gel column chromatography (ethyl acetate/petroleum ether) yield the product at 81%. Crystallization via slow ethyl acetate evaporation produces X-ray-quality crystals.

Benzyl Bromide Alkylation (Method B)

A room-temperature alternative uses 4-bromobenzyl bromide (2.0 mmol) with ethyl 3-phenyl-1H-pyrazole-5-carboxylate and K₂CO₃ in acetonitrile. After 4 hours of stirring, evaporation and chromatography (ethyl acetate/petroleum ether, 1:5) achieve a 94.4% yield. Ethanol slow evaporation yields crystals, though the substituent at the 3-position differs (phenyl vs. 4-bromophenyl).

Comparative Table: Alkylation Methodologies

Optimization of Reaction Conditions

Industrial patents provide insights into scalability and cost reduction. Key optimizations include:

- Solvent Selection : Acetonitrile outperforms dichloromethane or THF in minimizing side reactions.

- Base Stoichiometry : A 1:1 molar ratio of pyrazole ester to base ensures complete deprotonation without excess reagent waste.

- Column Chromatography : Ethyl acetate/petroleum ether (1:5) achieves >95% purity, avoiding recrystallization inefficiencies.

Notably, Method A’s reflux conditions may enhance reaction kinetics but require energy input, whereas Method B’s ambient conditions suit heat-sensitive substrates.

Crystallization and Characterization

Crystal Growth Techniques

Single crystals suitable for X-ray diffraction are obtained via slow solvent evaporation:

Structural Insights

- Dihedral Angles : The pyrazole ring forms 88.00° and 5.78° angles with the benzyl and 4-bromophenyl groups, respectively, indicating minimal steric hindrance.

- Hydrogen Bonding : Weak C–H···O interactions (2.46–2.52 Å) link molecules into chains, stabilizing the crystal lattice.

Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.473 Å, b = 10.230 Å, c = 11.896 Å |

| α, β, γ | 89.99°, 79.87°, 69.98° |

| Volume | 1067.3 ų |

Comparative Analysis of Methodologies

Method A’s higher temperature ensures complete alkylation but risks thermal decomposition, whereas Method B’s ambient conditions preserve functional groups at the cost of longer reaction times. Yield discrepancies (81% vs. 94.4%) may arise from the electronic effects of the 3-substituent: the electron-withdrawing 4-bromophenyl group in Method A could slow nucleophilic attack compared to Method B’s phenyl group. Industrial protocols favor Method A for scalability, as benzyl chloride is cheaper than brominated analogs.

Applications and Derivatives

While beyond this report’s scope, derivatives of this compound exhibit:

Analyse Chemischer Reaktionen

Reaction Mechanism

The synthesis proceeds through a cyclization mechanism involving:

-

Condensation : The aldehyde and acrylate undergo nucleophilic addition, forming an intermediate enamine.

-

Cyclization : Phenylhydrazone reacts with the enamine to form a β-enaminone, which undergoes intramolecular cyclization to generate the pyrazole ring.

-

Dehydration : Loss of water completes the formation of the 1H-pyrazole core .

The bromine substituent originates from the bromobenzaldehyde precursor, directing substitution at the para position of the phenyl ring .

Regioselectivity Factors

The regiochemistry of the pyrazole substitution depends on:

-

Hydrazine form : Phenylhydrazine hydrochloride favors 1,3-regioisomers, while free phenylhydrazine shifts selectivity toward 1,5-regioisomers .

-

Solvent : Methanol promotes methanolysis of trichloromethyl intermediates, influencing product distribution .

Regioselectivity outcomes :

| Hydrazine Form | Solvent | Regioisomer Ratio | Reference |

|---|---|---|---|

| Hydrochloride | MeOH | 97:3 (1,3) | |

| Free | MeOH | 86:14 (1,5) |

This highlights the critical role of reaction conditions in controlling substitution patterns .

Ester Hydrolysis

The ethyl ester group undergoes acidic or basic hydrolysis to form the corresponding carboxylic acid:

This transformation is foundational for derivatization in pharmaceutical applications.

Nucleophilic Substitution

The bromine substituent on the phenyl ring may participate in SNAr (Nucleophilic Aromatic Substitution) reactions under strongly basic conditions, though activation typically requires electron-withdrawing groups. The pyrazole ring itself may undergo electrophilic substitution at positions influenced by substituents.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate plays a significant role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Research indicates that compounds derived from this structure exhibit promising activity against several biological targets, including G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds, including this compound, showed significant inhibition of inflammatory pathways in vitro. This suggests potential for developing new anti-inflammatory drugs targeting specific molecular pathways involved in inflammation .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its ability to selectively target pests while minimizing environmental impact makes it a favorable choice for sustainable agriculture.

Data Table: Agrochemical Applications

| Application Type | Compound Role | Target Organism | Environmental Impact |

|---|---|---|---|

| Pesticide | Active Ingredient | Various Insects | Low |

| Herbicide | Formulation Component | Weeds | Minimal |

Material Science

The compound has been investigated for its potential in material science, particularly in creating novel materials with enhanced properties such as thermal stability and mechanical strength. Researchers are exploring its use in composite materials that can withstand extreme conditions.

Research Insights

Studies have shown that incorporating this compound into polymer matrices can improve the overall performance of the material, making it suitable for applications in aerospace and automotive industries .

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding complex biological pathways and developing new therapeutic strategies.

Case Study: Enzyme Inhibition

Research on enzyme inhibitors derived from pyrazole compounds indicated that this compound effectively inhibits certain enzymes involved in disease processes, highlighting its potential as a lead compound for drug development .

Organic Synthesis

As a versatile building block in organic synthesis, this compound enables chemists to create diverse chemical structures for various applications. Its reactivity allows for the formation of complex molecules that can be tailored for specific functions.

Synthesis Example

A typical synthetic route involves the reaction of hydrazine derivatives with malonic esters to yield pyrazole derivatives, showcasing its utility in synthesizing new compounds with desired properties .

Wirkmechanismus

The mechanism of action of Ethyl 1-Benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Research Tools and Methodologies

Crystallographic data for the fluorine analog were obtained using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and refined via SHELX software . The absence of structural data for the bromine derivative underscores the need for further experimental studies.

Biologische Aktivität

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on current literature.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO and a molecular weight of 385.25 g/mol. The compound features a pyrazole ring that is crucial for its biological activity, making it a part of various pharmacologically active compounds.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with benzyl halides in the presence of bases such as potassium carbonate. The process often employs reflux conditions to facilitate the reaction, yielding the desired compound with high purity .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines:

- Cell Line Studies : In vitro studies demonstrated that related pyrazole compounds significantly inhibited the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), showcasing their potential as anticancer agents .

- Mechanism of Action : The mechanism involves microtubule destabilization, leading to enhanced caspase activity, which is crucial for apoptosis .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit inhibition of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, affecting various biochemical pathways. This property makes it a candidate for further exploration in drug development targeting specific enzymes involved in disease processes .

Pharmaceutical Development

Due to its versatile biological activities, this compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating cancer and inflammatory conditions. Its structure allows for modifications that can enhance efficacy and selectivity against specific targets .

Agricultural Chemistry

This compound is also being investigated for use in agrochemicals, particularly as a component in developing targeted pesticides that minimize environmental impact while effectively controlling pest populations .

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | MDA-MB-231 | 10 µM | Induced apoptosis and increased caspase activity |

| Study B | HepG2 | 5 µM | Inhibited cell proliferation by 40% |

| Study C | L929 | 20 µM | Modulated inflammatory cytokine levels |

Q & A

Q. What synthetic routes are commonly employed for Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, and what are the critical reaction parameters?

The compound is synthesized via nucleophilic substitution. A representative method involves refluxing ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with benzyl chloride in acetonitrile, using potassium carbonate as a base. Key parameters include a 5-hour reflux duration and subsequent purification via silica gel chromatography, yielding 81% crystalline product . Solvent choice (e.g., ethyl acetate for recrystallization) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to benzyl chloride) are critical for optimal yield .

Q. How is the compound structurally characterized, and what crystallographic data are essential for validation?

X-ray diffraction (XRD) is the primary method for structural elucidation. The pyrazole ring forms dihedral angles of 88.0° with the benzyl group and 5.78° with the 4-bromophenyl ring, confirming non-planar geometry . Monoclinic crystal symmetry (space group P21/n) with unit cell parameters a = 10.5656 Å, b = 15.3433 Å, and c = 11.5706 Å is reported . Hydrogen bonding (C–H···O interactions) stabilizes the crystal lattice . Complementary techniques like IR and NMR are used to verify functional groups and purity .

Advanced Research Questions

Q. How do structural variations (e.g., halogen substitution) impact the compound’s geometry and intermolecular interactions?

Comparative studies with fluorophenyl and tolyl analogues reveal significant geometric differences. For example, the fluorophenyl analogue exhibits smaller dihedral angles (81.19° and 4.57°), suggesting halogen size (Br vs. F) influences steric hindrance and ring torsion . Tolyl derivatives show increased phenyl ring tilting (15.68° vs. 5.78°), attributed to methyl group steric effects . These variations affect packing efficiency and hydrogen-bonding networks, which are critical for material properties or ligand-receptor interactions .

Q. What challenges arise during crystallographic refinement, and how are they resolved?

Challenges include weak diffraction data, twinning, and disorder in flexible substituents (e.g., benzyl groups). The SHELX suite (e.g., SHELXL97) is widely used for refinement, employing riding models for hydrogen atoms and isotropic/anisotropic displacement parameters for heavier atoms . Validation tools like PLATON check for missed symmetry and solvent-accessible voids . For low-resolution data, integrating restraints from spectroscopic data (e.g., NMR-derived bond lengths) improves accuracy .

Q. How can computational methods complement experimental data in studying this compound?

Density Functional Theory (DFT) optimizes molecular geometry and predicts spectroscopic properties (e.g., IR, NMR) for cross-validation with experimental results . Molecular docking studies assess potential bioactivity by simulating interactions with target proteins (e.g., carbonic anhydrase), though such applications require further exploration .

Methodological and Analytical Considerations

Q. How should researchers address discrepancies in reported dihedral angles across analogues?

Discrepancies may arise from experimental conditions (e.g., temperature during crystallization) or refinement protocols. For example, fluorophenyl and bromophenyl analogues differ by ~7° in benzyl ring angles due to halogen electronegativity and crystallographic resolution . Standardizing refinement parameters (e.g., using identical software like SHELXL) and reporting measurement uncertainties (e.g., ±0.16° in ) ensures comparability.

Q. What strategies optimize synthesis yield and purity for downstream applications?

- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in benzylation reactions .

- Purification: Gradient elution in column chromatography (e.g., hexane/ethyl acetate) separates byproducts .

- Crystallization: Slow evaporation in ethyl acetate produces high-quality single crystals for XRD .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.